3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the cyclohexyl and 3,4-dimethoxybenzyl groups in the structure enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The cyclohexyl and 3,4-dimethoxybenzyl groups are then introduced through alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or 3,4-dimethoxybenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: These compounds have similar core structures but different alkyl groups, leading to variations in their biological activities.
3,6-Diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: These compounds contain aryl groups instead of alkyl groups, which can significantly alter their chemical and biological properties.
Uniqueness
The uniqueness of 3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which enhance its solubility, stability, and biological activity
Properties
Molecular Formula |
C18H22N4O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-cyclohexyl-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H22N4O2S/c1-23-14-9-8-12(10-15(14)24-2)11-16-21-22-17(19-20-18(22)25-16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 |
InChI Key |
YXHOTSSFMJOTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCCCC4)OC |
Origin of Product |
United States |
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